
Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride is a chemical compound with the molecular formula C9H13FO5. It is known for its unique structure, which includes a fluorine atom, a hydroxyl group, and a methyl group attached to a hexanoic anhydride backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride typically involves the nucleophilic acyl substitution reaction of an acid chloride with a carboxylic acid or a carboxylate anion . The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride into primary alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the fluorine atom.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride exerts its effects involves interactions with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxyl and methyl groups also contribute to its unique chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic anhydride: A simpler anhydride without the fluorine, hydroxyl, and methyl groups.
Fluoroacetic acid: Contains a fluorine atom but lacks the anhydride structure.
Methyl 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoate: A related ester compound with similar functional groups.
Uniqueness
Acetic 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoic anhydride is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the fluorine atom, in particular, enhances its potential for various applications in research and industry .
Eigenschaften
CAS-Nummer |
685-75-6 |
|---|---|
Molekularformel |
C9H13FO5 |
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
acetyl 3-fluoro-4-hydroxy-5-methyl-2-oxohexanoate |
InChI |
InChI=1S/C9H13FO5/c1-4(2)7(12)6(10)8(13)9(14)15-5(3)11/h4,6-7,12H,1-3H3 |
InChI-Schlüssel |
YJQAIOCELGPLSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C(=O)C(=O)OC(=O)C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


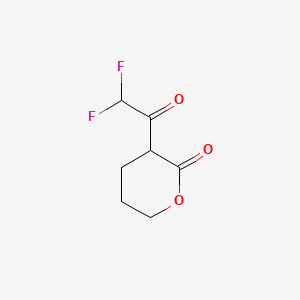
![(7R)-8-(tert-Butoxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B12848568.png)
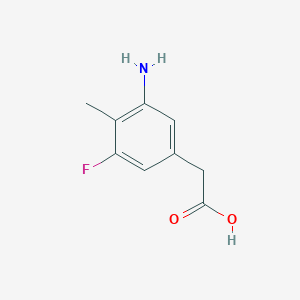

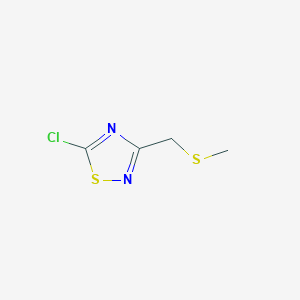
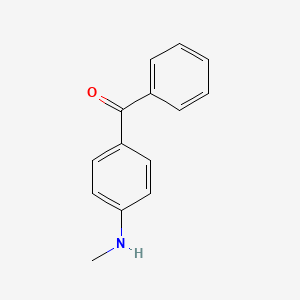

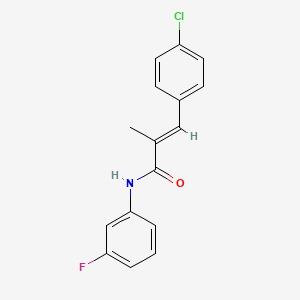
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12848598.png)
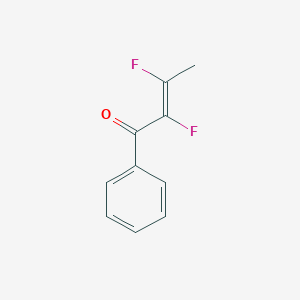
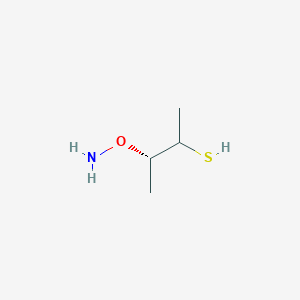


![1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone](/img/structure/B12848623.png)
